N1-(3-chloro-4-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
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Description
N1-(3-chloro-4-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a useful research compound. Its molecular formula is C14H19ClN4O3 and its molecular weight is 326.78. The purity is usually 95%.
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Scientific Research Applications
Arylpiperazine Derivatives and Biological Activities
Selective Serotonin Receptor Affinity : Arylpiperazine compounds have been investigated for their affinity and selectivity towards serotonin (5-HT) receptors. For example, studies on compounds like meta-chlorophenylpiperazine (m-CPP) have elucidated their actions mediated by 5-HT1 as well as 5-HT2C receptors, indicating their potential in modulating serotonin-related biological processes (S. Gleason & H. Shannon, 1998).
Inhibition of ABCB1 Activity : Research on 2-[(3-methoxyphenylethyl)phenoxy]-based compounds linked through various basic nuclei, including N-4-methylpiperazine, has shown that these compounds can significantly inhibit ABCB1 activity. This suggests a role in overcoming drug resistance by modulating drug efflux mechanisms (N. Colabufo et al., 2008).
5-HT(1B/1D) Receptor Antagonism : New analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] compounds have been synthesized and shown potent and selective antagonism towards 5-HT(1B/1D) receptors. This pharmacological profile supports their potential application in neurological and psychiatric disorders (Y. Liao et al., 2000).
High-Affinity 5-HT1A Serotonin Ligands : The modification of arylpiperazine structures to enhance affinity for 5-HT1A sites has resulted in compounds with significant potential for treating conditions related to serotonin dysfunction (R. Glennon et al., 1988).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-18-5-7-19(8-6-18)17-14(21)13(20)16-10-3-4-12(22-2)11(15)9-10/h3-4,9H,5-8H2,1-2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMAOWRZRXTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.